molecular formula C11H17N B1582614 2,6-Diethyl-4-methylaniline CAS No. 24544-08-9

2,6-Diethyl-4-methylaniline

Cat. No. B1582614
CAS RN: 24544-08-9
M. Wt: 163.26 g/mol
InChI Key: OIXUMNZGNCAOKY-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-methylaniline (DEMA) is a chemical compound with the molecular formula C11H17N and a molecular weight of 163.26 . It is a liquid at room temperature and has a light yellow to orange color . DEMA is used as an intermediate for chemical synthesis .


Molecular Structure Analysis

The molecular structure of 2,6-Diethyl-4-methylaniline consists of a benzene ring substituted with two ethyl groups at the 2 and 6 positions and a methyl group at the 4 position . The nitrogen atom is attached to the benzene ring .


Physical And Chemical Properties Analysis

2,6-Diethyl-4-methylaniline has a boiling point of 113-115 °C (under a pressure of 4.5 Torr), a density of 0.940±0.06 g/cm3, and a refractive index of 1.54 . It is soluble in water at 570mg/L at 20℃ .

Scientific Research Applications

Application 1: Methylation of Anilines

  • Scientific Field : Organic Chemistry, Catalysis .
  • Summary of the Application : 2,6-Diethyl-4-methylaniline is used as a reagent in the methylation of anilines, a process catalyzed by cyclometalated ruthenium complexes . This process is important in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .
  • Methods of Application or Experimental Procedures : The methylation process involves a hydrogen autotransfer procedure that proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The alcohol (methanol in this case) is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation . In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds, while producing water as the sole stoichiometric by-product .
  • Results or Outcomes : The result of this process is the effective methylation of anilines with methanol to selectively give N-methylanilines . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

Application 2: Intermediate for Chemical Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : DEMA is used as an intermediate for chemical synthesis . An intermediate is a substance produced during the middle steps of a chemical reaction between reactants and the desired end product. Intermediates are often used in the production of other chemicals.

Application 3: Intermediate for Chemical Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : DEMA is used as an intermediate for chemical synthesis . An intermediate is a substance produced during the middle steps of a chemical reaction between reactants and the desired end product. Intermediates are often used in the production of other chemicals.

Safety And Hazards

2,6-Diethyl-4-methylaniline is harmful if swallowed or in contact with skin . It causes skin and serious eye irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2,6-diethyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXUMNZGNCAOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041375
Record name 2,6-Diethyl-4-methylaniline
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethyl-4-methylaniline

CAS RN

24544-08-9
Record name 2,6-Diethyl-4-methylbenzenamine
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Record name 2,6-Diethyl-p-toluidine
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Record name 24544-08-9
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Record name 2,6-Diethyl-4-methylaniline
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Record name 2,6-diethyl-p-toluidine
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Record name 2,6-DIETHYL-P-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
S Jiang, Z Zhao, L Yin, H Wang… - Journal of Heterocyclic …, 2023 - Wiley Online Library
An optimized kilogram‐scale synthetic route for pinoxaden was successfully developed. The key intermediate dimethyl 2‐(2,6‐diethyl‐4‐methylphenyl)malonate (19) was prepared from …
Number of citations: 2 onlinelibrary.wiley.com
J Zheng, L Lin, Y Kuang, J Zhao, X Liu… - Chemical …, 2014 - pubs.rsc.org
The first catalytic asymmetric hetero-Diels–Alder reaction of Brassard's dienes with isatins was realized using Mg(II)/N,N′-dioxide complexes as catalysts, affording the corresponding …
Number of citations: 35 pubs.rsc.org
S Kong, CY Guo, W Yang, L Wang, WH Sun… - Journal of Organometallic …, 2013 - Elsevier
A series of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-chloroanilines (L1–L5) and their nickel halide complexes LNiX 2 (X = Br, C1–C5; X = Cl, C6–C10) were …
Number of citations: 91 www.sciencedirect.com
J Zheng, L Lin, K Fu, Y Zhang, X Liu… - Chemistry–A European …, 2014 - Wiley Online Library
A highly enantioselective hetero‐Diels–Alder reaction of Danishefsky’s diene with α‐ketoesters and isatins has been realized by using a chiral N,N′‐dioxide/Mg II complex. In the …
Y Wang, Z Wang, Q Zhang, S Zou, Y Ma, GA Solan… - Catalysts, 2023 - mdpi.com
Unsymmetrical 11-phenyl-1,2,3,7,8,9,10-heptahydrocyclohepta[b]quinoline-4,6-dione, incorporating a para-phenyl substituted pyridine unit fused by both 6- and 7-membered …
Number of citations: 3 www.mdpi.com
R Wu, Y Wang, L Guo, CY Guo… - Journal of Polymer …, 2019 - Wiley Online Library
A series of unsymmetrical 1‐[2,6‐bis(bis(4‐fluorophenyl)methyl)‐4‐MeOC 6 H 2 N]‐2‐aryliminoacenaphthene‐nickel(II) halides has been synthesized and fully characterized by Fourier …
Number of citations: 18 onlinelibrary.wiley.com
J Zhang, W Xiao, H Hu, L Lin, X Liu… - Chemistry–A European …, 2018 - Wiley Online Library
Highly enantioselective [8+3] high‐order cycloaddition reactions of tropones or azaheptafulvenes with meso‐aziridines were achieved by a desymmetrization/annulation process in the …
X Cao, F He, W Zhao, Z Cai, X Hao, T Shiono… - Polymer, 2012 - Elsevier
A series of 2-[1-(2,6-dibenzhydryl-4-chlorophenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridine ligands (L1–L5) as well as the ligand 2,6-bis[1-(2,6-dibenzhydryl-4-chloro-phenylimino)ethyl]…
Number of citations: 97 www.sciencedirect.com
S Ge, Y Zhang, Z Tan, D Li, S Dong, X Liu… - Organic letters, 2020 - ACS Publications
A highly efficient enantioselective synthesis of multisubstituted tetrahydrobenzofuran derivatives with four contiguous stereocenters was established by the dual catalysis of a gold(I)/…
Number of citations: 19 pubs.acs.org
S Kong, K Song, T Liang, CY Guo, WH Sun… - Dalton …, 2013 - pubs.rsc.org
A series of 1,2-bis(arylimino)acenaphthylidenes (L1–L5) and their corresponding 4,4′-methylenebis(1-(2,6-diisopropylphenylimino)-2-(arylimino)acenaphthylene) derivatives (L6–L10…
Number of citations: 76 pubs.rsc.org

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